(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(morpholino)methanone
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Overview
Description
(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(morpholino)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrazole ring with a morpholine moiety, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(morpholino)methanone typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate to form the corresponding chalcone, which is then cyclized with hydrazine hydrate to yield the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process is streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(morpholino)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Morpholine in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis .
Biology
In biological research, (4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(morpholino)methanone is studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development .
Medicine
In medicine, this compound is being explored for its potential therapeutic effects. Its ability to interact with biological targets suggests it could be developed into a drug for treating various diseases .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(morpholino)methanone involves its interaction with specific molecular targets. It binds to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(piperidino)methanone: Similar structure but with a piperidine ring instead of morpholine.
(4-ethoxy-1-(4-chlorophenyl)-1H-pyrazol-3-yl)(morpholino)methanone: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
The uniqueness of (4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(morpholino)methanone lies in its combination of the pyrazole ring with the morpholine moiety, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
[4-ethoxy-1-(4-fluorophenyl)pyrazol-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3/c1-2-23-14-11-20(13-5-3-12(17)4-6-13)18-15(14)16(21)19-7-9-22-10-8-19/h3-6,11H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTPPSBDVZNKEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)N2CCOCC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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